3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and a metal catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure and is known for its role as a neurotransmitter.
Serotonin: Another indole derivative with significant biological activity, particularly in the central nervous system.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chlorine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14) |
InChI Key |
GBOVZHSRGUTWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN |
Origin of Product |
United States |
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